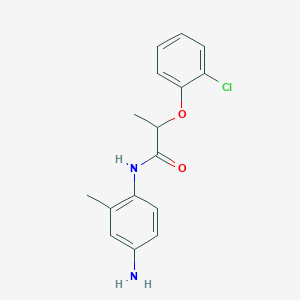
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that it contains a 3,4-dichlorophenyl group, which is common in various chemical compounds used in organic synthesis1.
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” is not explicitly mentioned in the available resources. However, compounds with similar structures are often synthesized through various methods, including conventional synthesis and microwave (MW) irradiation with or without solvent2.Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” is not directly available. However, related compounds such as 3,4-Dichlorophenyl isothiocyanate have a molecular weight of 204.0763.Chemical Reactions Analysis
The specific chemical reactions involving “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” are not detailed in the available resources. However, compounds with similar structures, such as isocyanates and thioisocyanates, are known to react exothermically with many classes of compounds, releasing toxic gases4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” are not directly available. However, related compounds like 3,4-Dichlorophenyl isocyanate are known to be solid and range in color from white to yellow4.Scientific Research Applications
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 3,4-Dichlorophenyl isocyanate, a compound with a similar structure, is used as a chemical intermediate in organic synthesis . It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound is a solid and ranges in color from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
-
Application in the Preparation of New Heterocyclic Compounds
- Field : Medicinal Chemistry
- Summary : A compound with a similar structure, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, is used in the preparation of some new heterocyclic compounds with expected biological activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Application in the Preparation of Triclocarban
- Field : Industrial Chemistry
- Summary : 3,4-Dichlorophenyl isocyanate, a compound with a similar structure, can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound is a solid and ranges in color from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
-
Application in the Synthesis of New Carbodithioate Derivatives
- Field : Medicinal Chemistry
- Summary : A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized .
- Methods : The compounds were synthesized by conventional technique as well as ultrasound irradiation .
- Results : All the new compounds were characterized by spectral and elemental analyses .
-
Application in the Preparation of Triclocarban
- Field : Industrial Chemistry
- Summary : 3,4-Dichlorophenyl isocyanate, a compound with a similar structure, can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound is a solid and ranges in color from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
-
Application in the Synthesis of New Carbodithioate Derivatives
- Field : Medicinal Chemistry
- Summary : A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized .
- Methods : The compounds were synthesized by conventional technique as well as ultrasound irradiation .
- Results : All the new compounds were characterized by spectral and elemental analyses .
Safety And Hazards
The safety and hazards of “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” are not directly available. However, related compounds like 3,4-Dichlorophenyl isocyanate are known to be poisonous if inhaled and are strong irritants to tissues, especially eyes and mucous membranes4.
Future Directions
The future directions for “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine” are not directly available. However, related compounds are often used in organic synthesis and could potentially be used in the development of new chemical compounds1.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine”. Further research and studies would be needed to provide a more comprehensive analysis.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)


![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)



